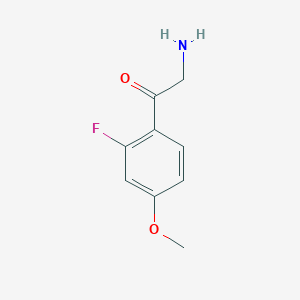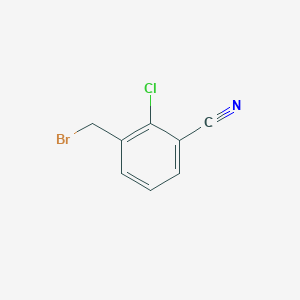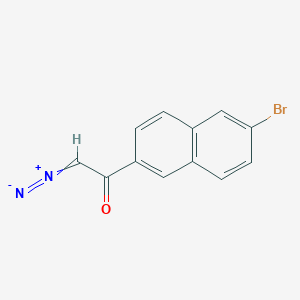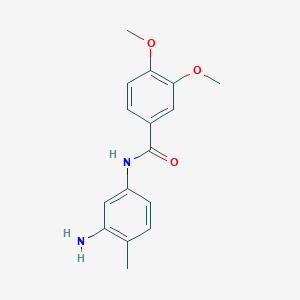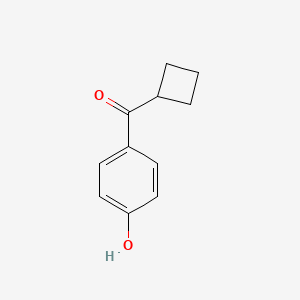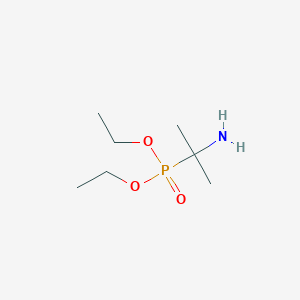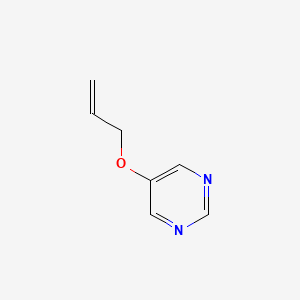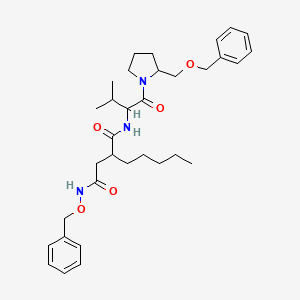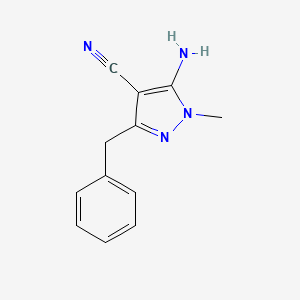![molecular formula C9H14O6 B8640374 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8640374.png)
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one: is a chemical compound with the molecular formula C8H12O5. It is a derivative of L-gulonic acid and is commonly used in organic synthesis. This compound is notable for its role in the synthesis of various biochemical compounds, including C-nucleosides and GABA analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of hydroxyl groups in L-gulonic acid using isopropylidene groups. This process can be achieved through the reaction of L-gulonic acid with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of acetone and an acid catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products:
Oxidation: 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid.
Reduction: Alcohol derivatives of L-gulonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a precursor in biochemical synthesis. It undergoes various chemical transformations to form active compounds that interact with molecular targets and pathways. For example, in the synthesis of C-nucleosides, it forms intermediates that are incorporated into nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
- 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone
- 5,6-O-Isopropylidene-L-gulonic acid-γ-lactone
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid
Uniqueness: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides stability and reactivity in various synthetic applications. Its ability to form a wide range of derivatives makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
SSSBRIPVSPUGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Phenyl-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8640302.png)
